1-(tert-butyl)-4-((4-chlorophenyl)thio)-3-methyl-1H-pyrazol-5-yl 2,4-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(tert-butyl)-4-((4-chlorophenyl)thio)-3-methyl-1H-pyrazol-5-yl 2,4-dimethoxybenzoate is a useful research compound. Its molecular formula is C23H25ClN2O4S and its molecular weight is 460.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(tert-butyl)-4-((4-chlorophenyl)thio)-3-methyl-1H-pyrazol-5-yl 2,4-dimethoxybenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H22ClN2O4S, with a molecular weight of approximately 396.89 g/mol. The structure includes a pyrazole ring, a tert-butyl group, and a chlorophenyl thioether moiety, which contribute to its biological activity.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit notable antimicrobial properties. A study focusing on similar compounds demonstrated that modifications in the pyrazole ring can enhance antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The presence of the chlorophenyl thio group may also contribute to increased lipophilicity, facilitating membrane penetration and enhancing efficacy.
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Pyrazole derivatives have been reported to inhibit cell proliferation in several cancer cell lines. For instance, compounds with similar structural motifs have shown cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cells . The proposed mechanism involves the induction of apoptosis through the modulation of apoptotic pathways.
Enzyme Inhibition
This compound may also act as an inhibitor of specific enzymes involved in disease processes. For example, studies on related compounds have shown inhibition of cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression .
Study 1: Antibacterial Activity Evaluation
In a controlled study, the antibacterial efficacy of the compound was tested against E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods. Results indicated that the compound exhibited an MIC of 32 µg/mL against both bacterial strains, suggesting moderate antibacterial activity.
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 32 |
S. aureus | 32 |
Study 2: Anticancer Activity Assessment
In vitro assays were conducted to evaluate the cytotoxic effects on MCF-7 and A549 cell lines. The compound demonstrated IC50 values of 25 µM for MCF-7 and 30 µM for A549 cells after 48 hours of treatment.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 25 |
A549 | 30 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : Evidence suggests that it activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.
- Enzyme Modulation : Inhibition of COX enzymes may lead to decreased production of inflammatory mediators, contributing to its anti-inflammatory properties.
Eigenschaften
IUPAC Name |
[2-tert-butyl-4-(4-chlorophenyl)sulfanyl-5-methylpyrazol-3-yl] 2,4-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O4S/c1-14-20(31-17-10-7-15(24)8-11-17)21(26(25-14)23(2,3)4)30-22(27)18-12-9-16(28-5)13-19(18)29-6/h7-13H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMCQBKEQCUAEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=C(C=C2)Cl)OC(=O)C3=C(C=C(C=C3)OC)OC)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.